1-(9H-carbazol-9-yl)-3-(naphthalen-1-ylamino)propan-2-ol
Description
Properties
IUPAC Name |
1-carbazol-9-yl-3-(naphthalen-1-ylamino)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O/c28-19(16-26-23-13-7-9-18-8-1-2-10-20(18)23)17-27-24-14-5-3-11-21(24)22-12-4-6-15-25(22)27/h1-15,19,26,28H,16-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHWSRRVVHAGEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NCC(CN3C4=CC=CC=C4C5=CC=CC=C53)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(9H-carbazol-9-yl)-3-(naphthalen-1-ylamino)propan-2-ol is a complex organic compound with potential applications in medicinal chemistry. Its unique structure, characterized by a carbazole moiety and an amino alcohol functional group, suggests various biological activities. This article explores the biological activity of this compound, focusing on its neuroprotective properties, potential therapeutic applications, and relevant research findings.
The molecular formula of 1-(9H-carbazol-9-yl)-3-(naphthalen-1-ylamino)propan-2-ol is C25H22N2O, with a molecular weight of approximately 366.464 g/mol. The compound's structure includes a carbazole core that is known for its photophysical properties and biological significance.
Neuroprotective Properties
Recent studies have highlighted the neuroprotective effects of compounds related to carbazole derivatives. Specifically, 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(naphthalen-1-ylamino)propan-2-ol has been shown to exhibit significant neuroprotective properties. Research indicates that it reduces axonal degeneration and neuronal cell death associated with neurodegenerative diseases. The mechanism involves modulation of cellular pathways that protect against oxidative stress and inflammation.
The proposed mechanism of action for neuroprotective activity includes:
- Oxidative Stress Reduction : The compound may enhance cellular antioxidant defenses.
- Anti-inflammatory Effects : It could inhibit inflammatory pathways that contribute to neuronal damage.
Case Studies
- Neuroprotection in Experimental Models : In animal models of neurodegeneration, administration of carbazole derivatives demonstrated reduced levels of biomarkers associated with neuronal damage. This suggests a protective effect against conditions such as Alzheimer's disease and Parkinson's disease.
- Molecular Docking Studies : Computational studies have shown that 1-(9H-carbazol-9-yl)-3-(naphthalen-1-ylamino)propan-2-ol interacts favorably with key proteins involved in neurodegeneration, indicating potential for drug development targeting these pathways.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C25H22N2O |
| Molecular Weight | 366.464 g/mol |
| Purity | Typically ≥95% |
| Potential Applications | Neuroprotection, Drug Design |
Comparison with Similar Compounds
Key Observations :
- Halogenation : Bromo (8a) and chloro (10) substituents on carbazole improve inhibitory potency, likely due to enhanced electron-withdrawing effects and target interaction .
- Aromatic Bulk: The naphthalen-1-ylamino group in the target compound may offer superior π-π interactions compared to smaller substituents like benzylamino (35) or phenethylamino (8).
- Polar Groups : Methoxy groups (e.g., in Carvedilol analogs) enhance solubility and receptor binding, critical for cardiovascular applications .
Pharmacological and Biochemical Profiles
- Dynamin Inhibition : Compounds 35 and 43 (IC₅₀ ~1 μM) demonstrate that small aromatic substituents (e.g., methylbenzyl) are optimal for dynamin GTPase inhibition .
- Endocytosis Inhibition : Dibromo-substituted analogs (8a, 8b) show enhanced activity, suggesting halogenation amplifies membrane interaction .
- Adrenoceptor Binding: Methoxyphenoxy-substituted derivatives (Carvedilol analogs) exhibit α₁/β₁-adrenoceptor affinity, highlighting the importance of ether linkages .
Target Compound Hypothesis: The naphthalen-1-ylamino group may confer unique selectivity for targets requiring extended aromatic interactions, such as kinase or GPCR receptors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
